molecular formula C18H16Cl2N4OS B2548382 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-19-3

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2548382
CAS No.: 477853-19-3
M. Wt: 407.31
InChI Key: PWPGKHZPUZXPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a chemical compound offered for research purposes. It is provided with a stated purity of over 90% . This substance features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities, though the specific applications and mechanism of action for this particular compound are areas for ongoing investigation . The 1,2,4-triazole moiety is a significant pharmacophore due to its hydrogen bonding capacity and is found in various commercial antifungal, anticancer, and anticonvulsant agents . Researchers are exploring compounds with this structure for their potential interactions with biological targets. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. It is strictly prohibited for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-8,10H,1,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPGKHZPUZXPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:

  • Formation of the Triazole Ring: : Starting with an appropriate hydrazine derivative, the triazole ring is formed through cyclization reactions with appropriate precursors.

  • Substitution with Allylsulfanyl:

  • Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is introduced through nucleophilic substitution reactions.

  • Formation of the Pyridinone Core: : This final step involves the cyclization of the intermediate compounds to form the pyridinone core.

Industrial Production Methods

For industrial-scale production, these reactions can be optimized for efficiency and yield by:

  • Choosing appropriate catalysts: to accelerate reactions.

  • Using continuous flow reactors: for better control over reaction conditions.

  • Implementing purification steps: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

  • Oxidation: : The allylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

  • Reduction: : The compound can be reduced to modify specific functional groups.

  • Substitution: : Halogen atoms in the dichlorobenzyl group can be replaced with other substituents.

Common Reagents and Conditions
  • Oxidizing agents: : Such as hydrogen peroxide for oxidation reactions.

  • Reducing agents: : Like sodium borohydride for reduction reactions.

  • Substitution reagents: : Including alkyl halides or other nucleophiles for substitution reactions.

Major Products
  • Oxidation products: : Sulfoxides and sulfones.

  • Reduction products: : Various reduced forms of the parent compound.

  • Substitution products: : Derivatives with different substituents on the benzyl ring.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The compound of interest has been evaluated for its efficacy against various strains of fungi, particularly those belonging to the Candida genus.

Case Study: Antifungal Evaluation

In a study published in the Journal of Medicinal Chemistry, derivatives similar to 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone were synthesized and tested against Candida albicans and other pathogenic fungi. The results showed that many derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of fluconazole, a common antifungal agent. For instance:

CompoundMIC (µg/mL)Target Strain
Compound A≤ 25Candida albicans
Compound B≤ 20Rhodotorula mucilaginosa

This suggests that the triazole derivatives could serve as effective alternatives to existing antifungal treatments .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. The triazole scaffold is known for its ability to inhibit various cancer cell lines.

Case Study: Anticancer Evaluation

A study conducted by the National Cancer Institute assessed the anticancer activity of related triazole compounds against a panel of human tumor cell lines. The results indicated that certain derivatives showed promising activity with growth inhibition rates exceeding 50% at concentrations lower than 10 µM. Notably:

CompoundGI50 (µM)Cell Line Tested
Compound C15.72Human breast cancer
Compound D12.53Non-small cell lung cancer

These findings highlight the potential of triazole-containing compounds in cancer therapy .

Mechanism of Action

Mechanism

The compound exerts its effects by interacting with specific molecular targets within cells. This interaction often involves binding to enzyme active sites or receptors, inhibiting or modulating their activity.

Molecular Targets and Pathways

Molecular targets may include enzymes involved in essential biological processes. Pathways affected by the compound include those critical to cell growth and survival, making it a potential candidate for therapeutic interventions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,4-triazolyl pyridines, which are explored extensively for antimicrobial and antitubercular activities. Key structural analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
Target Compound R1: 2,4-dichlorobenzyl; R2: allylsulfanyl; R3: methyl 433.36 ND Under investigation
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine R1: 4-chloro-3-fluorobenzyl; R2: oct-1-yn-1-yl 416.18 92–95 Antitubercular (IC₅₀: 0.8 μM)
3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine R1: 3,5-dinitrobenzyl; R2: oct-1-yn-1-yl 443.14 144–146 Antitubercular (IC₅₀: 1.2 μM)
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS 477853-13-7) R1: 2,4-dichlorobenzyl; R2: allyl 393.30 ND Antimicrobial screening
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-trifluoromethylbenzyl)-2(1H)-pyridinone R1: 3-trifluoromethylbenzyl; R3: methyl 366.37 ND Antifungal activity

Key Observations :

Substituent Impact on Bioactivity: The 2,4-dichlorobenzyl group (as in the target compound) is associated with broad-spectrum antimicrobial activity, likely due to enhanced hydrophobic interactions with target enzymes . Electron-withdrawing groups (e.g., nitro in the 3,5-dinitrobenzyl analogue) improve potency but reduce solubility, whereas allylsulfanyl and oct-1-yn-1-yl groups balance lipophilicity and membrane permeability .

Physicochemical Properties :

  • The target compound’s higher molecular weight (433.36 vs. 366.37–443.14) reflects its extended substituents, which may influence pharmacokinetics (e.g., absorption and half-life).
  • Melting points correlate with crystallinity; nitro-substituted derivatives (144–146°C) exhibit higher thermal stability compared to halogenated analogues (92–95°C) .

Pharmacokinetic and Toxicity Considerations
  • ALogP Values : The target compound’s allylsulfanyl group may lower ALogP (predicted ~3.5) compared to nitro-substituted analogues (ALogP >4.0), suggesting better aqueous solubility .
  • Metabolic Stability : Methyl and allyl substituents on the triazole ring reduce oxidative metabolism, as observed in analogues with similar structures .

Biological Activity

The compound 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS No. 477853-19-3) is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16Cl2N4OSC_{18}H_{16}Cl_{2}N_{4}OS, with a molecular weight of 407.32 g/mol. The structure features a 1,2,4-triazole ring, which is known for its role in various pharmacological applications due to its ability to interact with biological targets.

Structural Formula

3 5 allylsulfanyl 4 methyl 4H 1 2 4 triazol 3 yl 1 2 4 dichlorobenzyl 2 1H pyridinone\text{3 5 allylsulfanyl 4 methyl 4H 1 2 4 triazol 3 yl 1 2 4 dichlorobenzyl 2 1H pyridinone}

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains. For instance:

  • Antifungal Activity : A study highlighted that triazoles exhibit potent antifungal activity against pathogens such as Aspergillus and Candida species. The presence of the triazole moiety is crucial for this activity due to its interaction with fungal enzymes .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. The compound has shown potential as an inhibitor of specific cancer cell lines:

  • Inhibition Studies : In vitro assays indicated that derivatives with similar structures inhibited the growth of colon carcinoma cells (HCT-116) and breast cancer cells (T47D) with IC50 values ranging from 6.2 µM to 43.4 µM .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways:

  • Tyrosinase Inhibition : Triazole derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is significant for treating hyperpigmentation disorders .
  • DNA Interaction : Some studies suggest that triazoles may interact with DNA, disrupting replication and transcription processes in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the triazole ring or the pyridinone moiety can significantly affect potency:

ModificationEffect on Activity
Substitution on the triazole ringIncreased antifungal potency
Variation in halogen substituentsEnhanced anticancer activity
Alterations in alkyl chain lengthChanges in solubility and bioavailability

Study 1: Antifungal Efficacy

A systematic evaluation of various triazole derivatives demonstrated that compounds similar to this compound exhibited high inhibitory effects against Aspergillus niger and Candida albicans, suggesting a potential therapeutic application in treating fungal infections .

Study 2: Cancer Cell Line Testing

In a study focusing on the anticancer properties of triazoles, it was found that modifications to the allylsulfanyl group significantly impacted the inhibitory effects on breast cancer cell lines. Compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing this compound, and how can reaction yields be maximized?

  • Methodology:

  • Step 1: React 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with allyl halides (e.g., allyl bromide) in an alkaline medium (NaOH/MeOH) at room temperature for S-alkylation .
  • Step 2: Purify intermediates using medium-pressure liquid chromatography (MPLC) to achieve >70% yield .
  • Step 3: Validate purity via HPLC (>99%) and confirm structure using ¹H/¹³C NMR and HRMS (e.g., HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₈H₁₆Cl₂N₄OS: 420.03) .
    • Key Considerations: Optimize stoichiometry of aryl halides and monitor reaction progress via TLC.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the compound’s structural integrity?

  • ¹H NMR Analysis:

  • Identify peaks for allylsulfanyl (–SCH₂CH=CH₂) at δ 3.2–3.5 ppm (thioether protons) and δ 5.1–5.8 ppm (allyl protons) .
  • 2,4-Dichlorobenzyl protons appear as a singlet at δ 4.8–5.0 ppm .
    • HRMS Validation: Compare experimental m/z with theoretical values (e.g., deviation < 2 ppm) to confirm molecular formula .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in biological activity data across different assays?

  • Approach:

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like Mycobacterium tuberculosis enzymes, using structural analogs (e.g., compound 18 in ) as references.
  • Conduct ADME analysis (e.g., SwissADME) to evaluate bioavailability and compare with experimental IC₅₀ values .
    • Case Study: If in vitro activity contradicts docking predictions, re-evaluate protonation states or solvation effects using molecular dynamics simulations .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

  • Protocol:

  • Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data. For twinned crystals, apply the TWIN command in SHELXL .
  • Visualize results with ORTEP-3 to generate thermal ellipsoid plots and validate bond lengths/angles (e.g., C–S bond: ~1.8 Å) .
    • Troubleshooting: If data quality is poor, consider synchrotron radiation or cryocooling to reduce thermal motion .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Experimental Design:

  • Synthesize analogs with modified substituents (e.g., replacing allylsulfanyl with cycloheptyl or nitrobenzyl groups) and compare inhibitory potency .
  • Example: Compound 20 (3-(3,5-dinitrobenzyl) analog) showed reduced activity against Mycobacterium tuberculosis compared to compound 18 , highlighting the impact of electron-withdrawing groups .
    • Data Table:
SubstituentIC₅₀ (µM)LogP
Allylsulfanyl (parent)0.453.2
3,5-Dinitrobenzyl1.22.8
Cycloheptyl0.784.1

Q. What strategies mitigate inconsistencies in enzyme inhibition assays (e.g., diphenolase activity)?

  • Best Practices:

  • Perform triplicate experiments with controls (e.g., kojic acid as a reference inhibitor) and normalize data to baseline activity .
  • Use standardized protocols for substrate concentration (e.g., 2 mM L-DOPA) and pH (6.8) to minimize variability .
    • Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) and report standard deviations (e.g., ±0.1 µM) .

Q. How can in silico methods predict metabolic stability and toxicity?

  • Workflow:

  • Utilize pkCSM or ProTox-II to predict CYP450 metabolism and hepatotoxicity.
  • Compare with structurally related drugs (e.g., similarity scores >0.4 using Tanimoto coefficients) .
    • Case Example: Analog AB4 showed a 0.5 similarity score with known triazole-based drugs, suggesting comparable metabolic pathways .

Data Contradiction Analysis

Q. How to address conflicting results between in vitro and in silico binding affinity predictions?

  • Root Cause Analysis:

  • Check for protonation state errors in docking (e.g., neutral vs. ionized triazole rings).
  • Validate force field parameters (e.g., AMBER vs. CHARMM) for sulfur-containing moieties .
    • Resolution: Re-run simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .

Methodological Resources

  • Software: SHELXL (crystallography) , ORTEP-3 (visualization) , AutoDock Vina (docking) .
  • Databases: PubChem (structural analogs) , SwissADME (ADME profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.